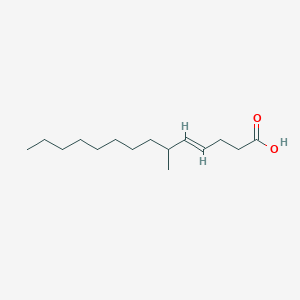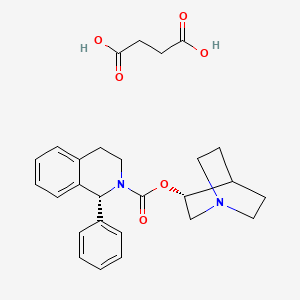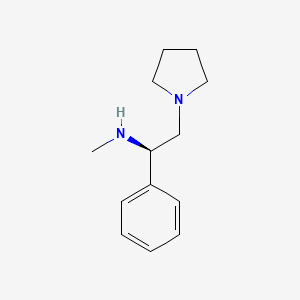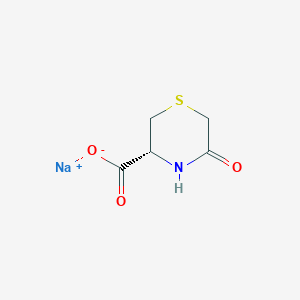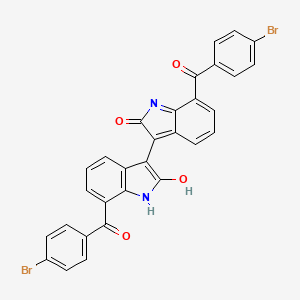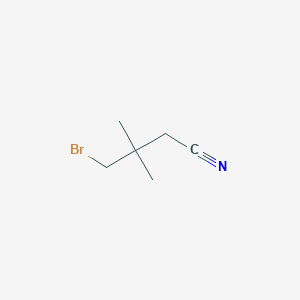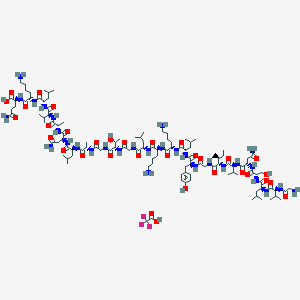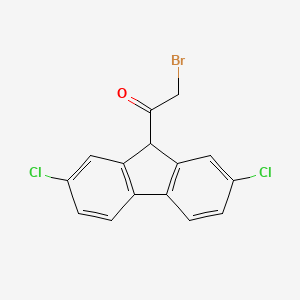
2,7-Dichlorofluorenyl Bromomethyl Ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,7-Dichlorofluorenyl Bromomethyl Ketone is a complex organic molecule that likely exhibits unique chemical and physical properties due to its chloro and bromo substituents. Such molecules are often of interest in organic chemistry for their potential utility in various reactions and as intermediates in the synthesis of more complex chemical entities.
Synthesis Analysis
The synthesis of compounds similar to this compound often involves halogenation and ketone formation steps. For example, the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) mediates one-pot syntheses of α-bromo ketones from alkenes in water, showcasing a methodology that might be adaptable for synthesizing related structures (Xu, Wu, & Zhang, 2016).
Molecular Structure Analysis
The molecular structure of compounds like this compound is characterized by the presence of halogen atoms, which significantly impact the electronic distribution within the molecule. This can be inferred from studies on halogen migration in haloallenyl ketones, revealing the influence of halogens on molecular reactivity and structure (Sromek, Rubina, & Gevorgyan, 2005).
Chemical Reactions and Properties
The chemical behavior of halogenated ketones, including reactions and properties, is diverse. For instance, halogenated ketones can undergo Reformatsky reactions to form β-hydroxy ketones, showcasing their reactivity towards carbon-carbon bond formation (Kuroboshi & Ishihara, 1990).
Scientific Research Applications
Synthesis of Polycyclic Oxygen Aromatics
A study by Kasturi et al. (1993) detailed the one-pot synthesis of polycyclic oxygen aromatics, demonstrating the reaction of 2-bromomethyl-1-(2′-tetrahydropyranyloxy) benzene with tetrachlorocatechol and tetrabromocatechol to form diastereomeric products. This research highlights the utility of bromomethyl compounds in constructing complex aromatic structures Kasturi, Mandal, Sumana, & Rajasekhar, 1993.
Access to Perhalogenated Ketones and Alkenes
Balaraman et al. (2016) demonstrated the sequential chlorination/fluorination of aromatic trifluoroacetylated ketones to yield compounds with a terminal bromochlorofluoromethyl group. This study provides practical access to perhalogenated ketones and alkenes, showcasing the versatility of halogenated ketones in synthetic chemistry Balaraman, Moskowitz, Liu, & Wolf, 2016.
Functionalization of Poly (Aryl Ether Ether Ketone)
Wang and Roovers (1994) explored the functionalization of bromomethyl poly (aryl ether ether ketone), leading to various functionalized forms. This work underscores the role of bromomethyl groups in the modification of polymers and the introduction of diverse functional groups Wang & Roovers, 1994.
Continuous Flow Synthesis of Terminal Epoxides
Von Keutz, Cantillo, and Kappe (2019) developed a scalable procedure for the synthesis of epoxides from ketones using in situ generated bromomethyl lithium. This method highlights the efficiency and selectivity of bromomethyl compounds in continuous flow synthesis, offering a novel route for the synthesis of valuable chemical intermediates von Keutz, Cantillo, & Kappe, 2019.
properties
IUPAC Name |
2-bromo-1-(2,7-dichloro-9H-fluoren-9-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2O/c16-7-14(19)15-12-5-8(17)1-3-10(12)11-4-2-9(18)6-13(11)15/h1-6,15H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQHRMZDHWVCAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C3=C2C=CC(=C3)Cl)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


